molecular formula C7H8ClF3O B6313105 1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone CAS No. 1858251-85-0

1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone

Cat. No. B6313105
M. Wt: 200.58 g/mol
InChI Key: NTWIKHKDHZCUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone (also known as 1-Chloro-2,3,3-trifluoro-1-methylcyclobutyl ethanone or CTFMCE) is a synthetic compound with a variety of uses in science and industry. This compound has been used in a variety of applications, including organic synthesis, pharmaceuticals, and nanomaterials. CTFMCE has a wide range of properties, including low toxicity, low volatility, and high thermal stability. These properties make it an attractive choice for a variety of applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone involves the reaction of 2-chloro-2,3,3-trifluorocyclobutanone with ethylmagnesium bromide followed by oxidation with hydrogen peroxide.

Starting Materials
2-chloro-2,3,3-trifluorocyclobutanone, ethylmagnesium bromide, hydrogen peroxide

Reaction
Step 1: React 2-chloro-2,3,3-trifluorocyclobutanone with ethylmagnesium bromide to form 1-(2-chloro-2,3,3-trifluorocyclobutyl)ethanol., Step 2: Oxidize 1-(2-chloro-2,3,3-trifluorocyclobutyl)ethanol with hydrogen peroxide to form 1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone.

Scientific Research Applications

CTFMCE has been used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and nanomaterials. In organic synthesis, CTFMCE has been used to synthesize a variety of compounds, including cyclic ethers, amines, and heterocycles. In pharmaceuticals, CTFMCE has been used as a starting material for the synthesis of a variety of drugs, including anti-inflammatory agents and anti-cancer agents. In nanomaterials, CTFMCE has been used to synthesize a variety of nanomaterials, including carbon nanotubes and graphene.

Mechanism Of Action

The mechanism of action of CTFMCE is not well understood. However, it is believed that CTFMCE acts as a catalyst for a variety of reactions, including the transesterification of 1-chloro-2,3,3-trifluoro-1-methylcyclobutanol with ethanone. CTFMCE is also believed to be involved in the formation of cyclic ethers, amines, and heterocycles, as well as the synthesis of nanomaterials.

Biochemical And Physiological Effects

The biochemical and physiological effects of CTFMCE have not been extensively studied. However, it is believed that CTFMCE may have a variety of effects on the body. CTFMCE may act as an inhibitor of enzymes and other proteins, as well as a modulator of cellular processes. Additionally, CTFMCE may have an effect on the metabolism of drugs, as well as on the absorption and distribution of drugs in the body.

Advantages And Limitations For Lab Experiments

CTFMCE has a number of advantages and limitations for use in lab experiments. One of the main advantages of CTFMCE is its low toxicity, which makes it a safe and effective reagent for use in a variety of experiments. Additionally, CTFMCE has a low volatility, which makes it easy to handle and store. CTFMCE also has a high thermal stability, which makes it suitable for use in a variety of synthetic reactions. One of the main limitations of CTFMCE is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for the use of CTFMCE. One potential area of research is the development of new synthetic methods for the synthesis of CTFMCE. Additionally, further research into the biochemical and physiological effects of CTFMCE could lead to the development of new drugs and therapies. Finally, further research into the use of CTFMCE in nanomaterials could lead to the development of new materials with improved properties.

properties

IUPAC Name

1-(2-chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClF3O/c1-4(12)5(2)3-6(9,10)7(5,8)11/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWIKHKDHZCUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C1(F)Cl)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone

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